molecular formula C18H20BrN3O2S B3692248 3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea

3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea

Cat. No.: B3692248
M. Wt: 422.3 g/mol
InChI Key: UBKAFTFWGBKMRC-UHFFFAOYSA-N
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Description

3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea is a complex organic compound that features a bromopyridine moiety, a carbonyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through the base-catalyzed isomerization of simple aryl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridine-3-carbonyl)-1-[(4-tert-butylphenoxy)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-bromo-N-[(4-tert-butylphenoxy)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S/c1-18(2,3)13-4-6-15(7-5-13)24-11-21-17(25)22-16(23)12-8-14(19)10-20-9-12/h4-10H,11H2,1-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKAFTFWGBKMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCNC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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